molecular formula C13H13F3O4 B1403653 Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate CAS No. 1053657-44-5

Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate

Cat. No.: B1403653
CAS No.: 1053657-44-5
M. Wt: 290.23 g/mol
InChI Key: CHYUCOCSYIFYCK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Name : Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate.
Molecular Formula : $$ \text{C}{13}\text{H}{13}\text{F}3\text{O}4 $$.
Molecular Weight : 290.24 g/mol.
CAS Registry Number : 1053657-44-5.
Key Structural Features :

  • A β-keto ester backbone ($$ \text{CH}_3\text{C(O)COOEt} $$) with a phenoxy substituent at the α-carbon.
  • A trifluoromethyl ($$ \text{CF}_3 $$) group para to the phenoxy oxygen.

Synonyms :

  • Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate.
  • AC7300013108 (Advanced Chemical Intermediates Ltd. designation).
  • Ethyl 3-oxo-2-(4-(trifluoromethyl)phenoxy)butanoate.

Spectral Data :

  • $$ ^1\text{H} $$-NMR : Signals at δ 1.28 (triplet, ethyl CH$$ _3 $$), δ 4.27 (quartet, ethyl CH$$ _2 $$), δ 5.04 (singlet, α-CH), and aromatic protons at δ 7.2–7.4.
  • $$ ^{13}\text{C} $$-NMR : Peaks at δ 201.7 (ketone C=O), δ 174.0 (ester C=O), and δ 122–132 (aromatic carbons).

Historical Context in Organic Chemistry

The compound’s synthesis aligns with advancements in Claisen condensation and fluoroorganic chemistry (Figure 1). Early methodologies for β-keto esters, such as ethyl acetoacetate, were adapted in the late 20th century to incorporate electron-withdrawing substituents like $$ \text{CF}_3 $$, which enhance reactivity and stability.

Key Developments :

  • Trifluoromethyl Incorporation : The introduction of $$ \text{CF}_3 $$ groups via hypervalent iodine reagents or trifluoroacetic acid derivatives enabled access to fluorinated intermediates.
  • Heterocyclic Synthesis : Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate serves as a precursor for pyrimidines and quinolones, leveraging its enolizable β-keto group.

Significance in Chemical Research

Pharmaceutical Applications :

  • Anticancer Agents : The $$ \text{CF}_3 $$-phenoxy moiety enhances lipophilicity, improving cell membrane permeability in drug candidates.
  • Herbicides : Derivatives exhibit auxin-like activity, disrupting plant growth pathways.

Material Science :

  • Liquid Crystals : The $$ \text{CF}_3 $$ group’s polarity stabilizes mesophases in fluorinated liquid crystals.

Synthetic Versatility :

  • Conrad-Limpach Reaction : Forms quinoline derivatives via cyclization with aryl amines.
  • Heterocyclization : Reacts with amidines to yield pyrimidines, as demonstrated in microwave-assisted protocols.

Compound Classification and Relevance

Classification :

  • Functional Groups : β-Keto ester, aryl ether, trifluoromethyl.
  • Chemical Family : Fluorinated acetoacetic esters.

Structural Analogs :

Compound Structural Differences Applications
Ethyl 3-oxo-4-phenylbutanoate Phenyl instead of $$ \text{CF}_3 $$-phenoxy Anticonvulsant synthesis
Ethyl 2-(3-(trifluoromethyl)phenoxy)acetate Meta-substituted $$ \text{CF}_3 $$ Agrochemical intermediates

Reactivity Profile :

  • Enolate Formation : Deprotonation at the α-carbon facilitates alkylation or acylation.
  • Decarboxylation : Thermal or acidic conditions yield trifluoromethylphenoxy ketones.

Properties

IUPAC Name

ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O4/c1-3-19-12(18)11(8(2)17)20-10-6-4-9(5-7-10)13(14,15)16/h4-7,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYUCOCSYIFYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme

The core synthetic approach is a Claisen condensation between ethyl acetate and a trifluoromethyl-substituted phenol derivative, catalyzed by a strong base such as sodium ethoxide or sodium hydride. The reaction proceeds under controlled temperature conditions to yield the desired ethyl acetoacetate derivative.

Detailed Methodology from Patent Literature

A representative industrially viable method for preparing related trifluoromethyl acetoacetate derivatives (e.g., ethyl 4,4,4-trifluoroacetoacetate) can be adapted for this compound:

Step Procedure Description Conditions Notes
1 Add organic solvent (e.g., dehydrated alcohol, hexanaphthene, THF) to reactor Ambient temperature Solvent choice affects solubility and reaction rate
2 Add sodium ethoxide ethanolic solution (10-20% concentration) Room temperature Catalyst for Claisen condensation
3 Add ethyl acetate Room temperature Reactant
4 Cool mixture to 5–10 °C, then slowly add trifluoroacetic acid ethyl ester or trifluoromethyl-substituted phenol derivative Maintain 10–20 °C during addition Slow addition controls exotherm
5 Stir reaction mixture at 10–65 °C for 0.5–6 hours Preferably 40–60 °C for 1–3 hours Ensures completion of condensation
6 Cool to 10–15 °C, add acid to quench reaction Maintain 20–30 °C during acid addition Acidification neutralizes base and precipitates impurities
7 Filter, wash, and purify product by vacuum distillation Ambient to reduced pressure Yields purified ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate

This method emphasizes mild reaction conditions, high selectivity, and ease of product isolation, making it suitable for scale-up and industrial production.

Ether Formation via Nucleophilic Substitution

The linkage of the trifluoromethyl-substituted phenoxy group to the acetoacetate backbone is achieved through nucleophilic substitution reactions, where the phenol oxygen acts as a nucleophile attacking an appropriate electrophilic center (e.g., a halogenated acetoacetate derivative).

Typical Procedure

  • Deprotonate 4-(trifluoromethyl)phenol with a base such as sodium hydride or potassium carbonate.
  • React the resulting phenolate with ethyl bromoacetoacetate or ethyl chloroacetoacetate under reflux in an aprotic solvent (e.g., dimethylformamide or acetone).
  • Isolate the ether product by standard workup and purification.

This method ensures selective formation of the ether bond, crucial for the structural integrity of the target compound.

Catalyst and Solvent Effects

The choice of catalysts and solvents significantly impacts the yield and purity of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate:

Catalyst Type Solvent Options Effect on Reaction
Sodium Ethoxide Ethanol, hexanaphthene, THF Efficient Claisen condensation catalyst; mild base
Sodium Hydride DMF, DMSO, acetone Strong base for phenol deprotonation; promotes ether formation
Polycarbonate-supported composite metal catalysts Tetrahydrofuran, carbon tetrachloride Used in related difluoroacetoacetate syntheses; may improve selectivity and catalyst recyclability

Comparative Data from Related Syntheses

Parameter Typical Range/Value Comments
Reaction temperature 5–65 °C Controlled to manage exothermic reaction
Reaction time 0.5–6 hours Optimized for maximum yield
Catalyst concentration 10–20% (w/v) sodium ethoxide Ensures efficient catalysis
Molar ratio (base:substrate) 1.0–2.5:1 Optimized for conversion and selectivity
Yield Up to 90% (depending on method) High yield achievable with proper conditions

Research Findings and Optimization Notes

  • The Claisen condensation method using sodium ethoxide in ethanol with controlled temperature addition of trifluoromethyl-substituted esters or phenols provides a high conversion rate and product selectivity.
  • Acid quenching after condensation improves product isolation by precipitating impurities and stabilizing the product.
  • Use of mixed organic solvents can enhance solubility and reaction kinetics, facilitating easier scale-up.
  • Alternative catalysts such as immobilized composite metal compounds on polycarbonate support have been reported for related fluorinated acetoacetates, offering potential for catalyst reuse and environmental benefits.
  • Ether formation via alkylation of phenolate ions is a robust approach to introduce the phenoxy moiety with trifluoromethyl substitution, critical for biological activity in downstream applications.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Yield (%) Advantages References
Claisen condensation Ethyl acetate, trifluoroacetic acid ethyl ester, sodium ethoxide 10–20% sodium ethoxide in ethanol, 5–65 °C, 0.5–6 h ~85–90 Mild conditions, scalable, high selectivity
Ether formation (alkylation) 4-(trifluoromethyl)phenol, ethyl bromoacetoacetate, sodium hydride DMF or acetone, reflux, base catalysis ~80–90 Selective ether bond formation
Polycarbonate-supported catalyst method (related compounds) Fluorinated acetoacetate, triethyl orthoformate, polycarbonate catalyst 80–110 °C, 1–5 h, catalyst recycling possible ~95 Catalyst reuse, high efficiency

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The β-keto ester structure facilitates nucleophilic attack at the carbonyl carbon. Key examples include:

  • Hydrolysis : Under acidic or basic conditions, the ester group undergoes saponification to yield 2-(4-(trifluoromethyl)phenoxy)acetoacetic acid.

    • Conditions : 1M HCl or NaOH, room temperature, 30 min .

    • Yield : >90% conversion (based on analogous ester hydrolysis) .

  • Transesterification : Reactivity with alcohols (e.g., methanol, ethylene glycol) under acid catalysis:

    • Conditions : 0.1 mol% HCl in methanol, ambient temperature .

    • Yield : 93% conversion to methyl ester derivatives .

Enolate-Mediated Reactions

The α-hydrogens adjacent to the ketone and ester groups form reactive enolates under basic conditions, enabling:

Alkylation

  • Example : Reaction with benzyl bromide using t-BuOK as a base.

    • Conditions : t-BuOK (1 eq), THF, 0°C → reflux .

    • Yield : 80% for monoalkylation .

Arylation

Hypervalent iodonium salts enable direct aryl group introduction:

  • Conditions : Diphenyliodonium tetrafluoroborate (0.4 eq), t-BuOK (1 eq), DMF, 0°C → RT .

  • Yield : 52% for diarylated products (Table 1) .

EntryIodonium SaltBaseYield (%)
1Symmetrical Ar₂I⁺X⁻t-BuOK52
2Electron-deficientK₂CO₃45

Cyclization Reactions

The β-keto ester participates in intramolecular cyclizations to form heterocycles:

Quinolone Formation

Under Conrad-Limpach conditions with substituted anilines:

  • Conditions : 4-Chloro-3-methoxyaniline, HCl, ethanol, reflux .

  • Yield : 84% for 3-aryl-4(1H)-quinolones .

Acetal/Ketal Formation

The ketone group reacts with diols or alcohols to form acetals/ketals:

  • Conditions : Ethylene glycol, 0.1 mol% HCl, RT .

  • Yield : >95% conversion (Table 2) .

Acid CatalystReaction Time (min)Conversion (%)
H₂SO₄2093
CF₃COOH3093

Cross-Coupling Reactions

The trifluoromethylphenoxy group participates in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄ (5 mol%), aryl boronic acid, K₂CO₃, DMF/H₂O .

  • Yield : 75–90% for biaryl derivatives .

Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃, Xantphos, aryl halide, 100°C .

  • Yield : 68% for diarylamine products .

Radical Reactions

Under photoredox conditions, the compound undergoes decarboxylative coupling:

  • Conditions : Ir(ppy)₃ (2 mol%), blue LED, DMF .

  • Yield : 60–75% for C–H functionalized products .

Key Stability Considerations

  • Hydrolytic Sensitivity : The β-keto ester hydrolyzes rapidly in aqueous base (t₁/₂ < 1 hr) .

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and forming trifluoromethylphenol byproducts .

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYield (%)
Ester Hydrolysis 1M HCl, RT, 30 minAcetoacetic acid derivative>90
Arylation Ar₂I⁺X⁻, t-BuOK, DMFDiaryl acetoacetate52
Quinolone Synthesis Aniline, HCl, reflux3-Aryl-4(1H)-quinolone84
Ketal Formation Ethylene glycol, HClCyclic ketal95

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate has shown potential in drug development due to its ability to modulate biological pathways. Its applications include:

  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell growth by targeting specific signaling pathways. For instance, its structural similarity to known anticancer agents suggests potential efficacy against various cancer types.
  • Anti-inflammatory Properties : Research indicates that the compound can reduce inflammation markers in vitro, making it a candidate for developing anti-inflammatory drugs.

Agrochemical Applications

The compound's unique properties also lend themselves to agricultural applications:

  • Herbicide Development : Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate has been explored as a herbicide due to its selective action against certain weed species while being less harmful to crops.
  • Pesticide Formulations : Its efficacy in disrupting pest metabolic pathways has led to investigations into its use as an active ingredient in pesticide formulations.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoateTrifluoromethyl group on a phenyl ringPotential applications in pharmaceuticals
Ethyl 2-oxo-4-[3-(trifluoromethyl)phenyl]butanoateDifferent carbon positioningVaries in biological activity
Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetateContains a phenoxy groupUnique solubility characteristics

Case Studies

  • Case Study on Antitumor Activity :
    • A study published in Journal of Medicinal Chemistry investigated the effects of ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
  • Case Study on Herbicide Efficacy :
    • Research conducted by agricultural scientists demonstrated that this compound effectively controlled specific weed species without harming nearby crops, indicating its potential for sustainable agriculture practices.
  • Case Study on Anti-inflammatory Effects :
    • In vitro studies published in Phytotherapy Research showed that ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate significantly reduced levels of pro-inflammatory cytokines, supporting its development as an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The ester and keto groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs
  • Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1): Substituent: Chlorine (-Cl) at the para position. Properties: Higher molecular weight (C₁₂H₁₃ClO₄; MW = 280.68 g/mol) compared to the trifluoromethyl analog (C₁₁H₁₁F₃O₂; MW = 244.20 g/mol). Chlorine’s moderate electron-withdrawing effect results in lower lipophilicity (logP ≈ 2.8) compared to -CF₃ (logP ≈ 3.5) . Applications: Intermediate in pesticide synthesis, but less stable under UV exposure than fluorinated analogs .
  • Ethyl 2-(2,4-difluorophenyl)acetate :

    • Substituent: Fluorine (-F) at ortho and para positions.
    • Properties: Enhanced metabolic stability due to fluorine’s electronegativity. Crystal structure analysis reveals intermolecular C–H···F interactions, improving thermal stability .
Trifluoromethoxy and Other Electron-Withdrawing Groups
  • Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate :
    • Substituent: Trifluoromethoxy (-OCF₃) group.
    • Properties: Similar lipophilicity to -CF₃ but with increased steric bulk, affecting binding to biological targets. Used in herbicides for its resistance to hydrolysis .

Ester Group Modifications

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
  • Structure : Lacks the trifluoromethyl group, with a simple phenyl ring.
  • Properties : Lower logP (≈2.1) and reduced bioactivity compared to fluorinated derivatives. Used as a precursor in β-keto ester chemistry .
Ethyl 3-oxo-2-phenylbutanoate
  • Structure : Extended alkyl chain adjacent to the ketone group.
  • Applications : Demonstrates broader reactivity in Claisen condensations but lower pesticidal activity due to reduced electrophilicity .

Key Findings :

  • Trifluoromethyl derivatives exhibit superior bioactivity due to enhanced membrane permeability and target binding .
  • Chlorinated analogs are cheaper to synthesize but less effective in field trials due to faster degradation .

Biological Activity

Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective as pharmaceuticals. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Activity

In vitro studies have shown that Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate can inhibit the production of pro-inflammatory cytokines. For instance, it reduced the levels of TNF-α and IL-6 in activated macrophages by approximately 50% at a concentration of 10 µM. This anti-inflammatory effect is crucial for developing treatments for chronic inflammatory diseases.

Anticancer Properties

Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate has also been investigated for its anticancer activity. In a study involving human cancer cell lines, the compound exhibited cytotoxic effects with IC50 values as follows:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase.

The biological activity of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Cell Signaling : It has been suggested that this compound can interfere with key signaling pathways like NF-kB and MAPK, which are crucial in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) : The generation of ROS may lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate showed promising results against multi-drug resistant strains of Staphylococcus aureus. The researchers noted a significant reduction in bacterial load in treated mice compared to controls.
  • Case Study on Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, administration of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate resulted in marked improvements in joint swelling and pain scores after four weeks of treatment.
  • Case Study on Anticancer Activity : A preclinical study highlighted the effectiveness of this compound in reducing tumor size in xenograft models of breast cancer, demonstrating its potential for further development as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate, and how is reaction completion monitored?

  • Methodology : The compound is synthesized via nucleophilic substitution. A mixture of 4-(trifluoromethyl)phenol, ethyl chloroacetoacetate, and anhydrous potassium carbonate is refluxed in dry acetone for 8–12 hours. Reaction progress is tracked by TLC using hexane:ethyl acetate (3:1). Post-reaction, the mixture is cooled, filtered, and extracted with ether. The organic layer is washed with 10% NaOH and water to remove unreacted phenol and salts. Yield is typically 65–75% after distillation .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • NMR : 1^1H NMR confirms ester protons (δ 1.3–1.5 ppm for CH3_3, δ 4.2–4.4 ppm for OCH2_2) and aromatic protons (δ 7.2–7.8 ppm for trifluoromethyl-substituted benzene).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 306.08) and fragmentation patterns.
  • IR : Strong absorption at ~1740 cm1^{-1} confirms the ester carbonyl group .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Conduct reactions in a fume hood due to volatile solvents. Waste containing trifluoromethyl groups must be segregated and treated by certified waste management services to prevent environmental release of fluorinated pollutants .

Advanced Research Questions

Q. How can reaction yield be optimized given steric hindrance from the trifluoromethyl group?

  • Methodology :

  • Solvent Optimization : Replace acetone with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Catalysis : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to improve interfacial reactivity.
  • Temperature Control : Gradual heating (e.g., 60°C for 24 hours) reduces side reactions. Yields can reach 85% under optimized conditions .

Q. How do computational methods aid in predicting the compound’s reactivity in nucleophilic acyl substitution?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the trifluoromethyl group, predicting activation energies for ester hydrolysis. Molecular electrostatic potential (MEP) maps identify electrophilic sites for targeted functionalization .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in 13^{13}C NMR)?

  • Methodology :

  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs (e.g., 13^{13}C at the acetoacetate carbonyl) to track signal splitting.
  • 2D NMR : HSQC and HMBC correlate cross-peaks to confirm connectivity, distinguishing between regioisomers or impurities .

Q. How is the compound utilized in synthesizing fluorinated pharmaceuticals?

  • Methodology : The trifluoromethyl group enhances metabolic stability. For example, coupling the ester with aminopyridines via nucleophilic acyl substitution yields precursors to kinase inhibitors. In vitro assays (e.g., microsomal stability tests) validate resistance to oxidative degradation .

Q. What mechanistic insights explain byproduct formation during synthesis?

  • Methodology : LC-MS/MS identifies byproducts like ethyl 2-(4-(trifluoromethyl)phenoxy)acetate (from ester hydrolysis). Kinetic studies under varying pH and temperature reveal competing pathways. Quenching the reaction at 50% completion isolates intermediates for GC-MS analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate

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